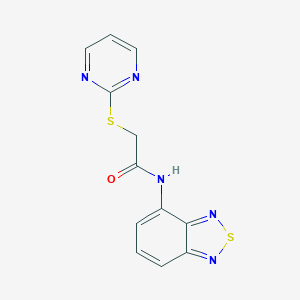![molecular formula C18H14N4O3S2 B269978 N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hybrid molecule that possesses both benzothiazole and oxadiazole moieties, which are known to exhibit various biological activities.
作用机制
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exhibit its biological activities through various mechanisms. For example, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, it has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit significant antioxidant activity, which can help prevent oxidative stress-induced damage to cells. In addition, it has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation in various tissues.
实验室实验的优点和局限性
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it exhibits significant biological activities, which make it a promising candidate for further research. However, there are also some limitations associated with its use in lab experiments. For example, it has been found to exhibit low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One potential direction is to study its potential use as an antibacterial and antifungal agent. Another potential direction is to study its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it would be interesting to study its potential use as an antioxidant and anti-inflammatory agent in various disease models. Finally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and to identify its potential targets in various biological systems.
Conclusion:
In conclusion, N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a promising compound with significant potential applications in various fields. Its synthesis method has been well established, and it exhibits significant biological activities. However, further research is needed to fully understand its mechanism of action and to identify its potential targets in various biological systems.
合成方法
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be achieved through a multistep reaction. The first step involves the synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol by reacting 2-methoxyphenyl hydrazine with carbon disulfide and chloroacetic acid. The second step involves the synthesis of 1,3-benzothiazole-2-amine by reacting o-phenylenediamine with carbon disulfide and sulfur. Finally, N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is synthesized by reacting 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 1,3-benzothiazole-2-amine with chloroacetic acid.
科学研究应用
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied extensively for its potential applications in various fields. It has been found to exhibit significant antibacterial, antifungal, and antitumor activities. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied for its potential use as an antioxidant and anti-inflammatory agent.
属性
产品名称 |
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C18H14N4O3S2 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N4O3S2/c1-24-13-8-4-2-6-11(13)16-21-22-18(25-16)26-10-15(23)20-17-19-12-7-3-5-9-14(12)27-17/h2-9H,10H2,1H3,(H,19,20,23) |
InChI 键 |
KLTLHNGCEATUJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
规范 SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B269901.png)

![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B269907.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![N-(5-bromopyridin-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269920.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269925.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269926.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269930.png)